N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide
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Overview
Description
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a carbazole core with a methyl group and a prop-2-enamide substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide typically involves multiple steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions to form the carbazole nucleus.
Methylation: The carbazole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Prop-2-enamide Group: The final step involves the introduction of the prop-2-enamide group. This can be done by reacting the N-methylated carbazole with acryloyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the prop-2-enamide group, converting it to a propylamine derivative. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the carbazole core. Alkyl halides and acyl chlorides are common reagents for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Propylamine derivatives.
Substitution: N-substituted carbazole derivatives.
Scientific Research Applications
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their excellent electronic properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. Its carbazole core can intercalate with DNA, disrupting replication and transcription processes.
Electronic Properties: In organic electronics, the compound’s ability to transport electrons and holes is crucial. The conjugated system of the carbazole core facilitates efficient charge transport.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar core structure but lacks the N-methyl and prop-2-enamide groups.
N-Methylcarbazole: Contains the N-methyl group but lacks the prop-2-enamide substituent.
Carbazole: The parent compound without any substituents.
Uniqueness
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide is unique due to the presence of both the N-methyl and prop-2-enamide groups, which may enhance its biological activity and electronic properties compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-4-16(20)19(3)15-7-5-6-12-13-10-11(2)8-9-14(13)18-17(12)15/h4,8-10,15,18H,1,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQCLPYIABGDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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